Technical Documentation Center

1-Bromopentane-5,5,5-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromopentane-5,5,5-d3
  • CAS: 75736-50-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis and Validation of 1-Bromopentane-5,5,5-d3

Executive Summary 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) is a critical isotopologue used in the pharmaceutical sciences for Kinetic Isotope Effect (KIE) studies and Metabolic Switching strategies. By selectively deute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) is a critical isotopologue used in the pharmaceutical sciences for Kinetic Isotope Effect (KIE) studies and Metabolic Switching strategies. By selectively deuterating the terminal methyl group (


-position), researchers can probe metabolic soft spots—specifically 

-oxidation pathways mediated by Cytochrome P450 enzymes—without significantly altering the steric or electronic properties of the parent molecule.

This technical guide outlines a high-fidelity synthesis route utilizing Copper-Catalyzed Cross-Coupling (Kochi Coupling) . Unlike direct alkylation methods that suffer from poly-alkylation or scrambling, this modular approach ensures >98 atom% D isotopic purity and regiochemical integrity.

Retrosynthetic Analysis

To achieve the specific 5,5,5-d3 labeling pattern, a convergent C1 + C4 disconnection strategy is superior to linear reduction methods (which typically yield 1,1-d2 isotopologues).

The strategic logic relies on coupling a commercially available C1 deuterium source (Methyl-d3 iodide) with a bifunctional C4 backbone.

Logical Pathway (DOT Visualization)

Retrosynthesis Target Target: 1-Bromopentane-5,5,5-d3 (CD3-CH2-CH2-CH2-CH2-Br) Inter1 Intermediate: 5,5,5-Trideuteropentan-1-ol (CD3-CH2-CH2-CH2-CH2-OH) Target->Inter1 Functional Group Interconversion (Appel) Disconnection C1 + C4 Disconnection Inter1->Disconnection Deprotection Source1 C1 Source: Methyl-d3 Magnesium Iodide (CD3-MgI) Disconnection->Source1 Kochi Coupling (Li2CuCl4) Source2 C4 Source: 4-Bromobutan-1-ol (Protected as THP Ether) Disconnection->Source2 Electrophile

Figure 1: Retrosynthetic logic prioritizing the C1+C4 disconnection to preserve isotopic integrity.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (Protection)

Objective: Mask the alcohol functionality of 4-bromobutan-1-ol to prevent quenching of the Grignard reagent in Phase 2.

  • Reagents: 4-Bromobutan-1-ol, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Dissolve 4-bromobutan-1-ol (1.0 eq) in anhydrous DCM (0.5 M).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add DHP (1.2 eq) followed by catalytic pTSA (0.05 eq).

  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) for disappearance of the alcohol.

  • Workup: Quench with sat.

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect >90% of 2-(4-bromobutoxy)tetrahydro-2H-pyran .

Phase 2: Isotope Incorporation (Kochi Coupling)

Objective: Construct the carbon skeleton using a Copper(I)-catalyzed Grignard coupling. This is the critical step for deuterium incorporation.

  • Reagents: Methyl-d3 iodide (

    
    ), Magnesium turnings, 
    
    
    
    (0.1 M in THF).
  • Substrate: 2-(4-bromobutoxy)tetrahydro-2H-pyran (from Phase 1).

Step-by-Step:

  • Grignard Formation (

    
    ): 
    
    • In a flame-dried 3-neck flask, add Mg turnings (1.2 eq) and a crystal of

      
      .
      
    • Add anhydrous diethyl ether (

      
      ).
      
    • Add

      
       (1.1 eq) dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of 
      
      
      
      .
  • Coupling Reaction:

    • Cool the Grignard solution to -78°C.

    • Add the protected bromide (1.0 eq) dissolved in THF.

    • Add the catalyst

      
       (3 mol%). Note: The solution will turn transiently orange/brown.
      
    • Allow the reaction to warm slowly to RT over 12 hours.

  • Workup:

    • Quench carefully with sat.

      
      .
      
    • Extract with

      
       (3x).
      
    • Concentrate to obtain the crude 2-((5,5,5-trideuteropentyl)oxy)tetrahydro-2H-pyran .

Phase 3: Deprotection & Bromination

Objective: Reveal the alcohol and convert it to the final alkyl bromide.

Step A: Deprotection

  • Dissolve crude intermediate in Methanol (MeOH).

  • Add pTSA (0.1 eq) and stir at RT for 2 hours.

  • Concentrate and flash purify (SiO2) to isolate 5,5,5-trideuteropentan-1-ol .

Step B: Bromination (Appel Reaction)

  • Dissolve 5,5,5-trideuteropentan-1-ol (1.0 eq) in DCM.

  • Add Carbon Tetrabromide (

    
    , 1.2 eq).
    
  • Cool to 0°C. Add Triphenylphosphine (

    
    , 1.2 eq) portion-wise.
    
  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Purification: Dilute with Hexanes (precipitates

    
    ), filter, and concentrate. Distill the oil to obtain pure 1-Bromopentane-5,5,5-d3 .
    

Experimental Workflow Visualization

Workflow Step1 1. Protection (DHP/pTSA) Masks -OH group Step3 3. Kochi Coupling (Li2CuCl4) Forms C-C Bond Step1->Step3 Substrate Step2 2. Grignard Prep (CD3I + Mg) Generates Nucleophile Step2->Step3 Reagent Step4 4. Deprotection (MeOH/H+) Reveals Alcohol Step3->Step4 Step5 5. Bromination (CBr4/PPh3) Final Product Step4->Step5

Figure 2: Step-by-step synthetic workflow from precursor to final isotopologue.

Characterization & Validation

To ensure the product meets the rigorous standards required for drug development (E-E-A-T), the following characterization data must be verified.

Data Summary Table
Analysis TypeExpected ResultDiagnostic Value

NMR
Loss of terminal methyl triplet at ~0.9 ppm.Confirms absence of protium at C5.

NMR
Septet at ~14 ppm (

Hz).
Confirms presence of

group.
GC-MS Molecular Ion

at m/z 154/156 (Br isotopes).
Confirms mass shift (+3 Da vs native).
Boiling Point ~129-130°C (760 mmHg).Confirms physical purity.
Detailed Spectral Analysis
  • Proton NMR (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       3.40 (t, 2H, 
      
      
      
      -Br, C1)
    • 
       1.88 (quint, 2H, 
      
      
      
      , C2)
    • 
       1.45 (m, 2H, 
      
      
      
      , C3)
    • 
       1.30 (m, 2H, 
      
      
      
      , C4)
    • Crucial: The triplet typically seen at

      
       0.90 for the terminal methyl group must be absent .
      
  • Carbon-13 NMR (

    
     NMR, 100 MHz, 
    
    
    
    ):
    • The terminal carbon (C5) will appear as a septet due to coupling with three deuterium atoms (Spin

      
      ).
      
    • An upfield isotope shift (

      
       to 
      
      
      
      ppm) relative to the unlabeled analogue is expected.
  • Mass Spectrometry (EI/CI):

    • Native 1-Bromopentane MW: 151.05.

    • Target MW: 154.07.

    • Look for the characteristic 1:1 doublet of bromine isotopes (

      
       and 
      
      
      
      ) shifted by +3 mass units.

Handling and Storage

  • Stability: Alkyl bromides are light-sensitive. Store in amber glass vials.

  • Temperature: Store at 2-8°C to prevent slow hydrolysis or elimination.

  • Safety: 1-Bromopentane-5,5,5-d3 is an alkylating agent. Use double nitrile gloves and handle strictly inside a fume hood.

References

  • Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis. Link

  • Tung, R. (2010). The evolution of deuterium switches in drug development. Future Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 1-Bromopentane-5,5,5-d3 Product Specification & MSDS.[1][2] Link

  • PubChem. (n.d.).[3] 1-Bromopentane-5,5,5-d3 Compound Summary. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Bromopentane-5,5,5-d3

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 1-bromopentane-5,5,5-d3, a deuterated isotopologue of 1-bromopentane. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. By combining theoretical principles with practical insights, this guide explains the nuances of interpreting ¹H and ¹³C NMR spectra of selectively deuterated molecules, focusing on the influence of deuterium on chemical shifts and coupling constants. Detailed experimental protocols, data interpretation, and visual diagrams are provided to ensure a thorough understanding and application of these principles in a laboratory setting.

Introduction: The Significance of Isotopic Labeling in NMR Spectroscopy

Isotopic labeling, particularly with deuterium (²H or D), is a powerful technique in modern chemistry and drug development.[1][2] The substitution of hydrogen with deuterium can provide invaluable information regarding reaction mechanisms, metabolic pathways, and the three-dimensional structure of molecules. 1-Bromopentane-5,5,5-d3 (CD₃(CH₂)₃CH₂Br) serves as an excellent model system to explore the effects of site-specific deuteration on NMR spectra. Understanding these effects is paramount for the accurate interpretation of spectral data and for leveraging the full potential of isotopically labeled compounds in research.

The primary reasons for using deuterated compounds in NMR spectroscopy include minimizing solvent interference and enabling the use of the deuterium lock system for magnetic field stabilization.[3][4] However, when deuterium is incorporated into the analyte itself, it directly influences the ¹H and ¹³C NMR spectra, providing a deeper level of structural information.[5][6][7] This guide will dissect these influences in the context of 1-bromopentane-5,5,5-d3.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-bromopentane-5,5,5-d3 is predicted to be significantly different from its non-deuterated counterpart due to the absence of the terminal methyl protons and the influence of the CD₃ group on adjacent methylene protons.

Causality Behind Spectral Predictions

The prediction of the ¹H NMR spectrum is based on the well-established principles of chemical shifts and spin-spin coupling, modified by the known effects of deuterium substitution. Deuterium has a nuclear spin I=1, and while it is NMR active, it resonates at a much different frequency than protons and is typically not observed in a standard ¹H NMR experiment.[8] Its presence, however, has through-bond effects on the neighboring protons.

The primary effects of deuterium substitution on the ¹H NMR spectrum are:

  • Disappearance of the Signal: The signal corresponding to the protons on the deuterated carbon (C-5) will be absent.

  • Changes in Multiplicity: The coupling between the protons on C-4 and the now-deuterated C-5 is altered. The triplet of the C-5 methyl group in 1-bromopentane will be absent. The signal for the C-4 protons will no longer be a sextet (coupled to both C-3 and C-5 protons) but will simplify.

  • Isotopic Shifts: A small upfield or downfield shift (typically upfield) of the signals of nearby protons can occur due to the electronic effects of deuterium. This is known as the deuterium isotope effect on chemical shift.[5][6][7][9]

Predicted ¹H NMR Data Summary

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-bromopentane-5,5,5-d3 are summarized in the table below, with a comparison to experimental data for 1-bromopentane.[10]

Position Predicted Chemical Shift (ppm) for 1-Bromopentane-5,5,5-d3 Predicted Multiplicity Predicted Coupling Constant (J, Hz) Experimental Chemical Shift (ppm) for 1-Bromopentane [10]Experimental Multiplicity
C1-H₂ ~3.40Triplet (t)~6.73.40Triplet (t)
C2-H₂ ~1.88Quintet (quin)~7.01.88Quintet (quin)
C3-H₂ ~1.43Quintet (quin)~7.21.43Quintet (quin)
C4-H₂ ~1.35Triplet (t)~7.51.35Sextet (sxt)
C5-D₃ ---0.92Triplet (t)

Note: Predicted values are based on the data for 1-bromopentane and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum of 1-bromopentane-5,5,5-d3 will also exhibit characteristic changes compared to the non-deuterated analogue.

Rationale for Spectral Predictions

The key differences in the ¹³C NMR spectrum arise from:

  • ¹³C-D Coupling: The C-5 carbon, being directly attached to three deuterium atoms, will experience coupling to deuterium. Due to the spin I=1 of deuterium, the signal for C-5 will appear as a multiplet (a triplet of triplets, often appearing as a septet with broadened lines) in a proton-decoupled ¹³C NMR spectrum.

  • Isotopic Shift: The chemical shift of the C-5 carbon will be shifted slightly upfield compared to the methyl carbon in 1-bromopentane. The adjacent carbon, C-4, may also experience a smaller upfield isotopic shift.[9]

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR chemical shifts for 1-bromopentane-5,5,5-d3 are presented below, alongside the experimental data for 1-bromopentane.[11]

Carbon Position Predicted Chemical Shift (ppm) for 1-Bromopentane-5,5,5-d3 Predicted Multiplicity (Proton Decoupled) Experimental Chemical Shift (ppm) for 1-Bromopentane [11]
C1 ~33.5Singlet33.5
C2 ~32.8Singlet32.8
C3 ~29.8Singlet29.8
C4 ~21.7Singlet21.9
C5 ~13.5Multiplet (due to C-D coupling)13.8

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1-bromopentane-5,5,5-d3, a standardized and carefully executed experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and is chemically inert. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like 1-bromopentane.[3]

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of 1-bromopentane-5,5,5-d3 in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the raw data.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR analysis of 1-bromopentane-5,5,5-d3, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim Spectrometer E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J K Peak Picking & Integration J->K L Structure Elucidation K->L

Caption: Workflow for NMR analysis of 1-bromopentane-5,5,5-d3.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of 1-bromopentane-5,5,5-d3 relies on understanding the logical connections between the molecular structure and the observed spectral features.

Spectral_Interpretation cluster_structure Molecular Structure cluster_1h 1H NMR Spectrum cluster_13c 13C NMR Spectrum Structure 1-Bromopentane-5,5,5-d3 (CD3(CH2)3CH2Br) ChemShift_H Chemical Shifts (ppm) Structure->ChemShift_H Electronic Environment Multiplicity_H Multiplicities (t, quin) Structure->Multiplicity_H Neighboring Protons Integration_H Integration (2H, 2H, 2H, 2H) Structure->Integration_H Number of Protons ChemShift_C Chemical Shifts (ppm) Structure->ChemShift_C Electronic Environment Multiplicity_C C-D Coupling at C5 Structure->Multiplicity_C Deuterium at C5

Caption: Relationship between structure and NMR spectral features.

Conclusion

The NMR spectral analysis of 1-bromopentane-5,5,5-d3 provides a clear and practical example of the utility of isotopic labeling in structural elucidation. By understanding the fundamental principles of how deuterium substitution affects ¹H and ¹³C NMR spectra, researchers can confidently interpret complex spectral data. This guide has provided a detailed theoretical framework, predictive data, a robust experimental protocol, and visual aids to facilitate a comprehensive understanding of this important analytical technique. The ability to accurately analyze such spectra is a critical skill for scientists in academia and industry, particularly in the fields of synthetic chemistry and drug development.

References

  • Hansen, P. E. (n.d.). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Biblioteka Nauki. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Shenderovich, I. G., et al. (2001). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. Journal of the American Chemical Society, 123(36), 8614–8622. Retrieved from [Link]

  • Limbach, H.-H., et al. (1999). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 121(26), 6211–6222. Retrieved from [Link]

  • Afonin, A. V., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(61), 38945-38953. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Deuterium NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-5-chloro-pentane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopentane-5,5,5-d3. Retrieved from [Link]

  • Arkivoc. (2011). The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,5-Dibromopentane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Alkylation with 1-Bromopentane-5,5,5-d3

Enhancing Metabolic Stability and Probing Mechanisms in Drug Discovery Abstract This application note details the strategic use of 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) in organic synthesis, specifically for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Enhancing Metabolic Stability and Probing Mechanisms in Drug Discovery

Abstract

This application note details the strategic use of 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) in organic synthesis, specifically for medicinal chemistry applications. As a selectively deuterated alkylating agent, this reagent allows for the installation of a pentyl side chain with a "silent" terminal methyl group. This modification is critical for two primary applications: 1) Mitigating CYP450-mediated


-oxidation  (metabolic shunting) via the Deuterium Kinetic Isotope Effect (DKIE), and 2) Simplifying NMR spectral complexity  by silencing the terminal methyl signal. This guide provides mechanistic insights, comparative data, and a validated protocol for O-alkylation.

Scientific Rationale: The Deuterium Advantage[1][2]

The Kinetic Isotope Effect (DKIE) in Drug Design

The primary utility of 1-Bromopentane-5,5,5-d3 lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.[]

  • Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Metabolic Impact: Cytochrome P450 enzymes (specifically CYP4F and CYP4A subfamilies) often target terminal alkyl chains for oxidation (

    
    -oxidation). This process involves the abstraction of a hydrogen atom from the terminal methyl group—a rate-limiting step (RLS).
    
  • Outcome: By substituting the terminal hydrogens with deuterium (

    
    ), the activation energy for this abstraction increases. If 
    
    
    
    (the primary KIE) is significant (typically >2), the metabolic clearance is slowed, potentially increasing the drug's half-life (
    
    
    ) and reducing dosing frequency.
Mechanistic Visualization: -Oxidation Pathway

The following diagram illustrates how the deuterated terminal group blocks the rapid oxidation pathway, forcing the system toward slower, alternative clearance routes or prolonging circulation.

MetabolicPathway Drug Drug-Pentyl Chain CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP Inter_H Radical Intermediate (C-H Abstraction) CYP->Inter_H Terminal -CH3 (Fast kH) Inter_D Transition State (High Energy Barrier) CYP->Inter_D Terminal -CD3 (Slow kD) Alcohol_H $omega$-Hydroxy Metabolite (Rapid Clearance) Inter_H->Alcohol_H Stable Intact Drug (Prolonged t1/2) Inter_D->Stable Metabolic Shunting

Figure 1: Comparative metabolic fate of proteo- vs. deutero-alkyl chains. The high energy barrier of C-D abstraction reduces the formation of the


-hydroxy metabolite.

Technical Specifications & Data

Reagent Profile
PropertySpecification
Chemical Name 1-Bromopentane-5,5,5-d3
CAS Number 75736-50-4
Formula

Isotopic Purity

Boiling Point ~130 °C (similar to proteo-analog)
Storage 2-8°C, protect from light (prevents radical debromination)
Comparative Bond Parameters
ParameterC-H Bond (Proteo)C-D Bond (Deutero)Impact
Bond Length 1.09 Å1.08 Å (Shorter)Increased steric shielding
Vibrational Freq. ~2900 cm⁻¹~2100 cm⁻¹Lower Zero-Point Energy
Dissociation Energy ~98 kcal/mol~99.5 kcal/molResistance to CYP450

Experimental Protocol: O-Alkylation of Phenols

Application: Synthesis of deuterated ether analogs (e.g., modifying tyrosine residues or lipophilic pharmacophores).

Pre-Reaction Planning
  • Stoichiometry: Due to the high cost of deuterated reagents, this protocol uses the substrate (phenol) as the limiting reagent if the substrate is commercially cheap. If the drug scaffold is precious, use 1.2 equivalents of the deuterated bromide.

  • Solvent System: Anhydrous DMF or Acetonitrile. Water must be excluded to prevent hydrolysis of the alkyl bromide to 1-pentanol-d3.

Step-by-Step Procedure

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 1-Bromopentane-5,5,5-d3 (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - accelerates reaction via Finkelstein exchange to the more reactive iodide.

  • Solvent: Anhydrous DMF (

    
     concentration).
    

Workflow:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in anhydrous DMF under an Argon or Nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-Bromopentane-5,5,5-d3 (1.1 equiv) dropwise via syringe.

    • Note: If the substrate is sterically hindered, add KI (0.1 equiv) at this stage.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS.

    • Typical Time: 2–6 hours.

    • Monitoring: Look for the disappearance of the phenol starting material.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation (QC)
  • Mass Spectrometry: The product should show a mass shift of +3 Da compared to the non-deuterated standard.

  • ¹H-NMR:

    • Diagnostic Signal: In the non-deuterated analog, the terminal methyl group appears as a triplet at

      
      . In the product synthesized with 1-Bromopentane-5,5,5-d3, this signal will be absent (silent) .
      
    • Integration Check: The methylene protons adjacent to the methyl group (

      
      ) will appear as a broad signal or complex multiplet but will integrate to 2H, confirming the chain length.
      

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Phenol Substrate (R-OH) Base Add Base (K2CO3) Generate Phenoxide Start->Base Reagent Add 1-Bromopentane-5,5,5-d3 (+ Cat. KI) Base->Reagent Reaction Heat to 60°C (SN2 Substitution) Reagent->Reaction Workup Aqueous Workup (Remove DMF/Salts) Reaction->Workup QC QC Validation (NMR: Silent Methyl) Workup->QC

Figure 2: Operational workflow for the incorporation of the deuterated pentyl chain.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents. Link

  • Fisher Scientific. 1-Bromopentane-5,5,5-d3 Product Specifications.Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[] Drug News & Perspectives. Link

  • BOC Sciences. Benefits and Mechanisms of Deuterated Drugs.

Sources

Application

Application Notes and Protocols for the Use of 1-Bromopentane-5,5,5-d3 in NMR Spectroscopy

Introduction: The Role of Deuterated Internal Standards in Precision NMR Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the concentration a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Deuterated Internal Standards in Precision NMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the concentration and purity of chemical substances.[1][2][3] Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[2] To achieve the highest degree of accuracy and traceability in qNMR, the use of an internal standard (IS) is paramount.[2][4] An ideal internal standard is a stable, high-purity compound that is added in a precisely known amount to the sample of interest.[5]

1-Bromopentane-5,5,5-d3 is an isotopically labeled compound specifically designed for use in NMR spectroscopy.[6][7] The strategic placement of three deuterium atoms on the terminal methyl group provides a distinct mass shift (M+3) and, more importantly for ¹H NMR, removes the corresponding proton signal from the spectrum.[8] This eliminates potential spectral overlap with analyte signals, a critical requirement for an effective internal standard.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-bromopentane-5,5,5-d3 as an internal standard for both qualitative and quantitative NMR analyses.

Physicochemical Properties of 1-Bromopentane-5,5,5-d3

A thorough understanding of the physical and chemical properties of an internal standard is crucial for proper handling, sample preparation, and data interpretation.

PropertyValueSource
Chemical Formula CD₃(CH₂)₃CH₂Br[8]
Molecular Weight 154.06 g/mol [8][9]
CAS Number 75736-50-4[8]
Isotopic Purity Typically ≥99 atom % D[8]
Chemical Purity Typically ≥98-99%[7][8]
Boiling Point 130 °C (lit.)[6][8]
Melting Point -95 °C (lit.)[8][10]
Density 1.242 g/mL at 25 °C[8]
Appearance Liquid[11]
Solubility Soluble in common organic solvents (e.g., chloroform, acetone, acetonitrile)

Note: The properties of the deuterated compound are very similar to its non-deuterated analogue, 1-bromopentane.[11]

Advantages of 1-Bromopentane-5,5,5-d3 as a qNMR Internal Standard

The selection of an appropriate internal standard is a critical decision in qNMR.[4] 1-Bromopentane-5,5,5-d3 offers several key advantages:

  • Reduced Spectral Overlap: The deuteration at the C5 position removes the terminal methyl proton signal, simplifying the ¹H NMR spectrum and reducing the likelihood of overlapping peaks with the analyte.

  • Chemical Inertness: As an alkyl halide, it is relatively inert and unlikely to react with a wide range of analytes under typical NMR conditions.

  • Signal Simplicity: The ¹H NMR spectrum of 1-bromopentane-5,5,5-d3 exhibits well-resolved multiplets for the methylene protons, providing distinct signals for integration.

  • Volatility: Its moderate boiling point allows for easy removal from the sample post-analysis if required, although it is non-volatile enough for accurate weighing.[5]

  • Solubility: It is readily soluble in many common deuterated solvents used in NMR.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 1-Bromopentane-5,5,5-d3

For accurate and reproducible quantitative results, it is highly recommended to prepare a stock solution of the internal standard. This minimizes errors associated with weighing small quantities for each experiment.

Materials:

  • 1-Bromopentane-5,5,5-d3 (high purity, ≥99 atom % D)

  • Volumetric flask (Class A)

  • Analytical balance (readable to at least 0.01 mg)

  • Deuterated solvent of choice (e.g., Chloroform-d, Acetone-d6, Acetonitrile-d3)

  • Gastight syringe

Procedure:

  • Tare the Volumetric Flask: Accurately weigh a clean, dry volumetric flask on an analytical balance.

  • Add the Internal Standard: Using a gastight syringe, carefully add a precise amount of 1-bromopentane-5,5,5-d3 to the volumetric flask. Record the exact mass.

  • Dissolve and Dilute: Add a small amount of the chosen deuterated solvent to dissolve the internal standard. Once dissolved, dilute to the mark with the same solvent.

  • Homogenize: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Calculate Concentration: Calculate the precise molar concentration of the stock solution based on the mass of the internal standard, its molecular weight, and the volume of the flask.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically 2-8°C) to prevent solvent evaporation and degradation.

Protocol 2: Quantitative Analysis of an Analyte using 1-Bromopentane-5,5,5-d3 as an Internal Standard

This protocol outlines the steps for determining the purity or concentration of a solid analyte.

Materials:

  • Analyte of interest

  • Prepared stock solution of 1-Bromopentane-5,5,5-d3

  • NMR tube (high precision)

  • Pipettes (calibrated)

  • Analytical balance

Procedure:

  • Weigh the Analyte: Accurately weigh a known amount of the analyte into a clean vial.

  • Add Internal Standard Stock Solution: Using a calibrated pipette, add a precise volume of the 1-bromopentane-5,5,5-d3 stock solution to the vial containing the analyte.

  • Dissolve and Transfer: Add a sufficient amount of the same deuterated solvent to completely dissolve the analyte. Transfer the resulting solution to a high-precision NMR tube.

  • Acquire NMR Data:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. Key considerations include:

      • Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure complete relaxation. A preliminary T1 measurement is recommended for the highest accuracy.

      • Appropriate Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

      • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Process the Spectrum:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum.

    • Perform a baseline correction.

  • Integrate Signals:

    • Integrate a well-resolved, non-overlapping signal of the analyte.

    • Integrate a well-resolved signal of the 1-bromopentane-5,5,5-d3 (e.g., the triplet corresponding to the protons on C1).

  • Calculate Purity/Concentration: Use the following equation to calculate the purity of the analyte:[3]

    Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the substance

Workflow for qNMR Analysis

The following diagram illustrates the key steps in a typical qNMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh IS (or use stock solution) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum with Quantitative Parameters transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity or Concentration integrate->calculate report Report Results calculate->report

Sources

Method

Quantitative analysis using 1-Bromopentane-5,5,5-d3 as an internal standard

Application Note: Trace Quantification of Genotoxic 1-Bromopentane in APIs via Headspace GC-MS and Stable Isotope Dilution Executive Summary & Regulatory Context The Challenge: 1-Bromopentane (Amyl bromide) is a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of Genotoxic 1-Bromopentane in APIs via Headspace GC-MS and Stable Isotope Dilution

Executive Summary & Regulatory Context

The Challenge: 1-Bromopentane (Amyl bromide) is a primary alkyl halide frequently used as an alkylating agent in the synthesis of Active Pharmaceutical Ingredients (APIs). Under ICH M7 guidelines , alkyl halides are classified as Class 2 or Class 3 Mutagenic Impurities due to their ability to alkylate DNA nucleobases (specifically N-7 of guanine). Consequently, regulatory agencies (FDA, EMA) require their control at trace levels—typically low parts-per-million (ppm)—based on the Threshold of Toxicological Concern (TTC).

The Solution: Standard external calibration often fails at trace levels due to "matrix effects" where the API matrix suppresses analyte volatility or competes for ionization. This Application Note details a Stable Isotope Dilution Assay (SIDA) using 1-Bromopentane-5,5,5-d3 as an Internal Standard (IS). This method utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to ensure specificity, accuracy, and robust quantification compliant with ICH Q2(R1) validation standards.

Scientific Rationale: Why 1-Bromopentane-5,5,5-d3?

The selection of the 5,5,5-d3 isotopolog is not arbitrary; it is based on three critical physicochemical pillars:

  • Carrier Effect & Adsorption Compensation: Alkyl halides are reactive and "sticky." They often adsorb to active sites in the GC liner or column. The deuterated IS, present at a constant concentration, acts as a "carrier," occupying these active sites and ensuring the trace analyte reaches the detector.

  • Ideal Mass Shift (+3 Da): The base peak of 1-Bromopentane (Electron Ionization) is m/z 71 (

    
    ), formed by the loss of the bromine atom.
    
    • Analyte:

      
      
      
    • Internal Standard:

      
      
      The +3 Da shift is sufficient to avoid overlap with the natural 
      
      
      
      isotopes of the analyte, ensuring spectral purity while maintaining identical chromatographic behavior.
  • Co-Elution: Because deuterium has a negligible effect on the molecular volume compared to hydrogen, the d3-analog co-elutes (or elutes with a micro-second shift) with the target. This means the IS experiences the exact same matrix suppression or enhancement as the analyte at the moment of ionization.

Visualizing the Mass Spectrometry Logic

MS_Logic Analyte 1-Bromopentane (Analyte) IonSource EI Source (70 eV) Analyte->IonSource IS 1-Bromopentane-5,5,5-d3 (Internal Standard) IS->IonSource Frag_Analyte Loss of Br [C5H11]+ IonSource->Frag_Analyte Fragmentation Frag_IS Loss of Br [C5H8D3]+ IonSource->Frag_IS Fragmentation Detector_71 SIM Channel m/z 71.0 Frag_Analyte->Detector_71 Detector_74 SIM Channel m/z 74.0 Frag_IS->Detector_74 Result Quantification Ratio (Area 71 / Area 74) Detector_71->Result Detector_74->Result

Figure 1: MS Fragmentation and SIM selection logic. The d3-label on the terminal methyl group is retained after the loss of Bromine, providing a distinct quantitation ion.

Experimental Protocol

A. Chemicals & Reagents[1][2][3][4][5]
  • Analyte: 1-Bromopentane (Certified Reference Material).[1][2][3]

  • Internal Standard: 1-Bromopentane-5,5,5-d3 (Isotopic Purity >99 atom % D).[4]

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc). Note: High boiling point solvents are required for Headspace analysis to prevent solvent peak interference.

  • Matrix Modifier: Sodium Sulfate (

    
    ), anhydrous (for "salting out" effect).
    
B. Instrumentation (GC-MS Parameters)
ParameterSetting / DescriptionRationale
System GC-MS with Headspace AutosamplerHS prevents non-volatile API from entering the GC.
Column DB-624 or VF-624ms (30m x 0.25mm, 1.4µm)"624" phase is selective for volatile halogenated compounds.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier for MS stability.
Oven Program 40°C (3 min)

10°C/min

220°C (2 min)
Low initial temp focuses the volatile analyte.
Inlet Split Ratio 5:1 or 10:1High sensitivity required; avoid high split ratios.
MS Mode SIM (Selected Ion Monitoring)Analyte: m/z 71 (Quant), 43 (Qual)IS: m/z 74 (Quant), 46 (Qual)
HS Incubation 80°C for 20 minutesSufficient to volatilize bromopentane without degrading thermolabile APIs.
C. Standard & Sample Preparation

1. Internal Standard Stock Solution (IS-Stock):

  • Weigh 10 mg of 1-Bromopentane-5,5,5-d3 into a 20 mL volumetric flask.

  • Dilute to volume with DMSO. (Conc: 500 µg/mL).

2. Internal Standard Working Solution (IS-Work):

  • Dilute IS-Stock 1:100 with DMSO to obtain 5 µg/mL .

3. Sample Preparation (API):

  • Weigh 100 mg of API into a 20 mL headspace vial.

  • Add 1.0 g of anhydrous

    
     (Salting out agent).
    
  • Add 2.0 mL of IS-Work solution.

  • Result: The sample is dissolved/suspended in DMSO containing the IS. The salt drives the hydrophobic alkyl halide into the headspace.

  • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

4. Calibration Standards:

  • Prepare a curve (e.g., 1, 5, 10, 50, 100 ppm relative to API) by spiking 1-Bromopentane into DMSO containing the same concentration of IS as the samples.

Analytical Workflow

The following workflow ensures data integrity and minimizes cross-contamination, a common issue with sticky alkyl halides.

Workflow Start Start: Weigh API & Salt Spike Add IS-Working Solution (DMSO + d3-Standard) Start->Spike Seal Seal & Vortex (1 min) Spike->Seal Incubate HS Incubation 80°C / 20 min Seal->Incubate GCMS GC-MS Analysis (SIM Mode) Incubate->GCMS Calc Calculate Ratio: Area(71) / Area(74) GCMS->Calc QC Check QC Recovery (80-120%) Calc->QC Report Report Result (ppm) QC->Report Pass Fail Investigate Matrix Effect QC->Fail Fail Fail->Start Re-extract

Figure 2: Step-by-step SIDA workflow for genotoxic impurity analysis.

Method Validation Strategy (ICH Q2)

To validate this method for regulatory submission, the following criteria must be met. The use of the d3-IS significantly improves the likelihood of passing these criteria compared to external standardization.

Validation ParameterAcceptance CriteriaRole of 1-Bromopentane-5,5,5-d3
Specificity No interference at m/z 71 or 74 in blank API.Confirms d3-IS does not contain unlabeled impurity (isotopic purity check).
Linearity

Corrects for injection volume variability in the HS loop.
Accuracy (Recovery) 80% – 120% at LOQ level.Corrects for matrix binding; if API binds the analyte, it binds the IS equally.
Precision (Repeatability) RSD

10% (n=6).
Compensates for MS detector drift during the run.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ).d3-IS acts as a carrier, improving peak shape at low concentrations.

Typical Trace Analysis Capability: Using this protocol, an LOQ of 0.5 ppm (relative to API) is achievable. This is well below the standard TTC limit (usually ~10-20 ppm depending on daily dose).

Troubleshooting & Expert Insights

  • Isotopic Purity Issue: Ensure the 1-Bromopentane-5,5,5-d3 has <0.5% unlabeled (d0) material. If the IS contains d0, it will contribute to the analyte signal (m/z 71), causing a "false positive" or high bias. Always run a blank containing ONLY the IS to check for m/z 71 contribution.

  • Carryover: Alkyl halides can condense in cold spots of the transfer line. Ensure the HS transfer line is set to at least 110°C.

  • Salting Out: If sensitivity is low, increase the amount of

    
     or switch to a saturated NaCl solution. The "salting out" effect reduces the solubility of the organic halide in the DMSO/Water mix, forcing it into the headspace.
    

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023).[5][6] [Link]

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Applicable principles for trace genotoxins). U.S. Food and Drug Administration.[7][8] (2021). [Link]

  • PubChem . 1-Bromopentane Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook . Pentane, 1-bromo- Mass Spectrum.[1][3][9][10][11] National Institute of Standards and Technology.[1][3][11][12] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of products from reactions with 1-Bromopentane-5,5,5-d3

Product Context: 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) Application: Deuterium labeling for DMPK (Metabolic Stability) and Internal Standards. Chemical Profile: Primary Alkyl Halide | Boiling Point: ~130°C | Lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Product Context: 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4) Application: Deuterium labeling for DMPK (Metabolic Stability) and Internal Standards. Chemical Profile: Primary Alkyl Halide | Boiling Point: ~130°C | Lipophilic

Introduction: The Deuterium Advantage & Challenge

Welcome to the technical support hub for 1-Bromopentane-5,5,5-d3 . This reagent is primarily used to install a deuterated pentyl chain onto a scaffold, typically to block metabolic


-oxidation or to create mass-differentiated internal standards (IS).

The Core Challenge: Unlike standard reagents, the cost of deuterated starting materials dictates that yield maximization is critical. Furthermore, while deuterium is chemically similar to hydrogen, it introduces a "Chromatographic Isotope Effect" (CIE) and requires specific handling to prevent isotopic dilution (scrambling).

Part 1: Reaction & Workup Workflow

The following decision tree outlines the optimal path for purifying alkylation products, specifically addressing the removal of unreacted 1-bromopentane-5,5,5-d3 without losing the valuable product.

PurificationWorkflow Start Reaction Complete (Product + Excess Bromide-d3) CheckVolatility Is Product Volatile? (BP < 200°C) Start->CheckVolatility VolatileYes Do NOT use High Vac Risk of co-evaporation CheckVolatility->VolatileYes Yes VolatileNo High Vacuum Stripping (Remove Bromide-d3 @ 50°C, <5 mbar) CheckVolatility->VolatileNo No (Large MW) CheckBasicity Is Product Basic? (e.g., Amine) VolatileYes->CheckBasicity FlashChrom Flash Chromatography (Silica Gel) VolatileNo->FlashChrom Final Polish AcidBase Acid-Base Extraction 1. Extract Product into aq. HCl 2. Wash Organic (removes Bromide-d3) 3. Basify aq. & Re-extract Product CheckBasicity->AcidBase Yes CheckBasicity->FlashChrom No (Neutral/Acidic) AcidBase->FlashChrom If purity < 98% Gradient Gradient Selection: Bromide-d3 is Non-Polar (Hexane eluter) Product is Polar FlashChrom->Gradient

Figure 1: Decision matrix for the removal of excess alkylating agent based on product physicochemical properties.

Part 2: Purification Protocols

Protocol A: Removal of Excess Reagent via Chemical Scavenging

Use Case: When the product is neutral, and you cannot use acid/base extraction.

If you used an excess of 1-Bromopentane-5,5,5-d3 to drive the reaction, the unreacted bromide is a lipophilic impurity. If the boiling points are too close for distillation, use a nucleophilic scavenger .

  • Add Scavenger: Add 0.5 equivalents (relative to excess bromide) of a volatile amine (e.g., pyrrolidine) or a polymer-supported amine (e.g., morpholine resin).

  • Incubate: Stir at 40°C for 1 hour. The amine reacts with the bromide to form a polar ammonium salt.

  • Partition:

    • If using volatile amine: Wash the organic layer with 1M HCl. The ammonium salt (derived from the bromide) will move to the aqueous layer.

    • If using resin: Simply filter off the beads.

  • Result: The organic layer retains your product, free of the alkyl halide.

Protocol B: Chromatographic Separation

Use Case: General purification.

Expert Insight: Deuterated alkyl chains are highly lipophilic. 1-Bromopentane-5,5,5-d3 is "UV Silent" (no chromophore). You cannot rely on standard UV detection (254 nm) to see the impurity.

ParameterRecommendationReason
Stationary Phase Silica Gel (Standard)The bromide is very non-polar (

in 10% EtOAc/Hex).
Mobile Phase Hexane/Ethyl AcetateStart at 100% Hexane. The bromide elutes in the void volume.
Detection Iodine Stain or KMnO4Bromides do not absorb UV. Use stains to visualize the impurity on TLC.
Isotope Effect Negligible in FlashDo not expect D3 and H3 species to separate on silica.

Part 3: Troubleshooting & FAQs

Q1: I see a "split peak" in my LC-MS. Is my product impure?

Diagnosis: This is likely the Chromatographic Isotope Effect (CIE) , not necessarily a chemical impurity.

  • Mechanism: Deuterium (C-D) bonds are shorter and have lower polarizability than C-H bonds.[1] This reduces Van der Waals interactions with C18 stationary phases.

  • Observation: Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts in Reverse Phase HPLC.[1][2]

  • Validation: Check the mass spectrum of the leading edge vs. the trailing edge of the peak. If the leading edge is enriched with the labeled mass, it is CIE.

  • Action: No purification needed if the "impurity" is just the isotopologue.

Q2: My yield is low. Did the deuterium affect the reactivity?

Diagnosis: Unlikely. The Kinetic Isotope Effect (KIE) for


 reactions at the 

-position (5,5,5-d3) is negligible.
  • Root Cause Analysis:

    • Volatility: 1-Bromopentane-5,5,5-d3 boils at ~130°C. If you ran the reaction at reflux in a lower boiling solvent (e.g., THF, 66°C) without a good condenser, you may have lost the reagent to evaporation before it reacted.

    • Hydrolysis: If you used strong aqueous bases (NaOH/KOH) without a phase transfer catalyst, the bromide may have hydrolyzed to 1-pentanol-5,5,5-d3.

  • Solution: Use a sealed tube or high-boiling solvent (DMF/DMSO) and ensure anhydrous conditions.

Q3: How do I calculate the isotopic purity of my final product?

Protocol: Do not rely on NMR integration alone for <2% impurity detection. Use High-Resolution Mass Spectrometry (HRMS).

  • Analyze the [M+H]+ cluster.

  • Compare the intensity of the

    
     (H3 species) vs. 
    
    
    
    (D3 species).
  • Note: Account for the natural abundance of

    
    . A 5-carbon chain contributes ~5.5% to the 
    
    
    
    signal naturally.
Q4: Can I recycle unreacted 1-Bromopentane-5,5,5-d3?

Answer: Generally, no .

  • Reasoning: Recovering the bromide from a reaction mixture usually carries over trace impurities that can poison subsequent sensitive reactions. Given the cost of failure in drug development steps, it is safer to treat the reagent as a consumable.

Part 4: Storage & Stability

  • Condition: Store at 2–8°C in a tightly sealed container.

  • Light Sensitivity: Alkyl bromides can degrade via radical mechanisms under UV light, turning yellow/brown (liberation of

    
    ). Store in amber glass.
    
  • Moisture: Strictly anhydrous. Reacts slowly with water to form HBr and the alcohol.

References

  • PubChem. (n.d.). 1-Bromopentane-5,5,5-d3 Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions in Reversed-Phase Liquid Chromatography. Journal of the American Chemical Society.
  • Gant, T. G. (2014).[3][4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Authoritative source on the utility and stability of deuterated drugs).

Sources

Optimization

Avoiding isotopic scrambling in reactions with 1-Bromopentane-5,5,5-d3

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-bromopentane-5,5,5-d3. This resource is designed to provide expert guidance on avoiding isotopic scram...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-bromopentane-5,5,5-d3. This resource is designed to provide expert guidance on avoiding isotopic scrambling and ensuring the isotopic integrity of your labeled compounds. We will delve into the mechanistic underpinnings of common issues and provide detailed, field-proven protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern?

Isotopic scrambling refers to the unintentional redistribution of isotopes, such as deuterium (D), to positions other than their original labeled site within a molecule.[1] In the context of 1-bromopentane-5,5,5-d3, this would mean the migration of deuterium atoms from the C-5 position to other carbons in the pentane chain. This is a significant issue as it compromises the isotopic purity of the compound, potentially leading to misleading results in mechanistic studies, metabolic tracking, or quantitative analyses that rely on the precise location of the isotopic label.[2][3]

Q2: What are the primary chemical mechanisms that lead to deuterium scrambling in alkyl halides?

Isotopic scrambling, specifically H/D exchange, can be facilitated by several mechanisms, often involving the formation of reactive intermediates.[4][5] For a compound like 1-bromopentane-5,5,5-d3, the most common pathways include:

  • Carbanion Intermediates: Reactions involving strong bases can lead to the deprotonation of carbon atoms, forming carbanions.[6] If a proton source is available (even trace amounts of water), the carbanion can be quenched, leading to H/D exchange. The stability of the carbanion plays a crucial role; tertiary carbanions are generally the least stable.[7]

  • Elimination-Addition Pathways: Under certain conditions, elimination of HBr to form an alkene, followed by re-addition, can occur. If the addition step is not regioselective or if there are proton sources that can participate, the deuterium atoms can end up in different positions.

  • Radical Mechanisms: Some reaction conditions, particularly in Grignard reagent formation, can involve radical intermediates.[8] These highly reactive species can abstract hydrogen atoms from the solvent or other molecules, leading to scrambling.

Q3: How does the kinetic isotope effect (KIE) influence reactions with 1-bromopentane-5,5,5-d3?

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom is replaced by one of its isotopes.[9] The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[10] This has important implications:

  • Primary KIE: If a C-H or C-D bond is broken in the rate-determining step of a reaction, a primary KIE is observed, and the reaction will be slower for the deuterated compound.[11] For example, in an E2 elimination reaction where a base removes a proton from the β-carbon, if that position were deuterated, the reaction would be slower.[12][13]

  • Secondary KIE: If the C-D bond is not broken in the rate-determining step but is located near the reaction center, a smaller secondary KIE may be observed.

Understanding the KIE can help in designing experiments to favor desired reaction pathways and minimize side reactions that could lead to scrambling.

Section 2: Troubleshooting Guide - Common Reactions and Scrambling Issues

Scenario 1: Grignard Reagent Formation and Subsequent Reactions

Problem: "I'm forming the Grignard reagent from 1-bromopentane-5,5,5-d3 and reacting it with an electrophile. My final product shows deuterium scrambling. What's going wrong?"

Root Cause Analysis:

The formation of a Grignard reagent (R-MgX) is known to have a complex mechanism that can involve radical intermediates and carbanionic character. Scrambling can occur through several pathways:

  • β-Hydride Elimination: The Grignard reagent can undergo β-hydride elimination to form pentene and a magnesium hydride species. Re-addition of the magnesium hydride to pentene can occur in a non-regioselective manner, leading to scrambling.

  • Proton Sources: Trace amounts of water or other protic impurities in the solvent or on the glassware can protonate the highly basic Grignard reagent, leading to H/D exchange if a carbanionic intermediate is formed.

  • Wurtz-Type Coupling: A common side reaction is the coupling of the alkyl halide with the Grignard reagent, which can proceed through radical pathways that may facilitate scrambling.[8]

Mitigation Strategies and Protocols:

To minimize scrambling during Grignard reagent formation and use, meticulous control over reaction conditions is paramount.

Protocol 1: High-Purity Grignard Reagent Formation

  • Glassware and Reagent Preparation:

    • Thoroughly oven-dry all glassware and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous diethyl ether or THF as the solvent.

    • Activate magnesium turnings by stirring them vigorously in a dry flask to expose fresh surfaces, or by adding a small crystal of iodine.[8]

  • Grignard Formation:

    • Add the activated magnesium turnings to the reaction flask under an inert atmosphere.

    • Dilute the 1-bromopentane-5,5,5-d3 in anhydrous ether or THF.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, often indicated by gentle refluxing of the ether.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. This slow addition minimizes side reactions like Wurtz coupling.[8]

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C or lower before adding the electrophile.

    • Add the electrophile slowly and maintain the low temperature to control the reaction rate and prevent side reactions.

ParameterStandard ConditionsRecommended for Isotopic IntegrityRationale
Solvent Anhydrous Ether/THFFreshly distilled over sodium/benzophenoneMinimizes trace water which can cause H/D exchange.
Mg Activation Iodine crystalVigorous stirring under inert gas, minimal iodineReduces potential radical side reactions.
Addition Rate Rapid additionSlow, dropwise addition maintaining gentle refluxMinimizes localized high concentrations and side reactions like Wurtz coupling.[8]
Temperature RefluxGentle reflux during formation, then cooled (e.g., 0°C) for reactionLower temperatures for subsequent reactions reduce the likelihood of elimination-addition pathways.
Scenario 2: Nucleophilic Substitution (SN2) Reactions

Problem: "I'm performing an SN2 reaction with 1-bromopentane-5,5,5-d3 using a strong nucleophile, but I'm observing some elimination byproducts and potential scrambling."

Root Cause Analysis:

While 1-bromopentane is a primary alkyl halide and generally favors SN2 reactions, strong, sterically hindered bases can promote the competing E2 elimination pathway.[14] If the nucleophile also has basic properties, it can deprotonate the alkyl halide, potentially leading to scrambling through carbanionic intermediates, although this is less likely for a primary alkyl halide unless very strong bases are used. The primary concern is the formation of elimination products which represent a loss of the desired isotopically labeled material.

Mitigation Strategies and Protocols:

The key is to choose conditions that maximize the SN2 pathway and minimize the E2 pathway.

Protocol 2: Optimizing SN2 Reactions

  • Nucleophile and Solvent Selection:

    • Use a strong, non-basic nucleophile if possible (e.g., iodide, azide).

    • If a basic nucleophile must be used (e.g., an alkoxide), use a less sterically hindered one (e.g., methoxide over tert-butoxide).

    • Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone) which favors SN2 reactions.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[14]

  • Monitoring the Reaction:

    • Carefully monitor the reaction by TLC or GC to avoid prolonged reaction times, which can lead to side product formation.

ParameterConditions Favoring E2Recommended for SN2Rationale
Nucleophile/Base Strong, sterically hindered base (e.g., KOtBu)Strong, non-hindered nucleophile (e.g., NaI, NaN3)Minimizes elimination side reactions.[14]
Solvent Protic solvents can favor SN1/E1Polar aprotic solvents (e.g., DMSO, DMF)Solvates the cation but not the nucleophile, increasing its reactivity.
Temperature High temperaturesLower to moderate temperaturesElimination has a higher activation energy than substitution.[14]
Scenario 3: Elimination (E2) Reactions

Problem: "I am trying to synthesize pentene-1-d2 from 1-bromopentane-5,5,5-d3 via an E2 reaction, but my product's isotopic purity is low."

Root Cause Analysis:

While the deuterium atoms at C-5 are not directly involved in a typical E2 elimination (which removes a proton from C-2), scrambling can occur if the reaction conditions allow for competing pathways:

  • Isomerization of the Alkene Product: The base used for elimination can potentially isomerize the resulting alkene, which could facilitate H/D exchange under certain conditions.

  • Carbanion Formation at an Unexpected Site: A very strong base could potentially deprotonate other positions on the alkyl chain, leading to carbanions that could undergo H/D exchange with any available proton source.

  • Contamination: If the starting material is contaminated with isomers or if the reaction is not clean, the apparent scrambling may be due to these impurities.

Mitigation Strategies and Protocols:

To ensure a clean E2 reaction with isotopic integrity, the choice of base and reaction conditions is critical.

Protocol 3: Clean E2 Elimination

  • Base and Solvent Selection:

    • Use a strong, sterically hindered, non-nucleophilic base to favor elimination and prevent SN2 side reactions. Potassium tert-butoxide (KOtBu) is a common choice.[14]

    • Use an aprotic solvent, often the conjugate acid of the base (e.g., tert-butanol for KOtBu).

  • Temperature Control:

    • Gently heat the reaction to promote elimination. The product, pentene, is volatile and can be distilled directly from the reaction mixture as it is formed, minimizing its exposure to the basic conditions and preventing potential isomerization.

  • Product Isolation:

    • Collect the volatile alkene product in a cold trap. This immediate removal from the reaction environment is crucial for maintaining isotopic purity.

Section 3: Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways for a generic alkyl halide.

Figure 1. Competing SN2 and E2 Pathways Reactants R-CH2-CH2-X + Nu:⁻ TS_SN2 [Nu---CH2---X]‡ (SN2 Transition State) Reactants->TS_SN2 Strong, non-hindered nucleophile TS_E2 [Nu---H---CH---CH2---X]‡ (E2 Transition State) Reactants->TS_E2 Strong, hindered base SN2_Product R-CH2-CH2-Nu (Substitution Product) E2_Product R-CH=CH2 (Elimination Product) TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing SN2 and E2 reaction pathways.

Figure 2. Grignard Reaction Troubleshooting Flowchart cluster_troubleshooting Troubleshooting Checks Start Start: 1-Bromopentane-5,5,5-d3 Grignard_Formation Grignard Formation (Mg, Anhydrous Ether) Start->Grignard_Formation Desired_Product Desired Product (Isotopically Pure) Grignard_Formation->Desired_Product  Clean Reaction + Electrophile Scrambled_Product Scrambled Product Grignard_Formation->Scrambled_Product β-Hydride Elimination/ Re-addition Side_Products Side Products (e.g., Wurtz Coupling) Grignard_Formation->Side_Products Check_Water Issue: Trace H2O? Fix: Use freshly distilled anhydrous solvent. Scrambled_Product->Check_Water If scrambling occurs Check_Temp Issue: High Temp? Fix: Slow, dropwise addition. Cool for reaction. Side_Products->Check_Temp If side products form

Caption: Troubleshooting flowchart for Grignard reactions.

References

  • The E2 Reaction and the Deuterium Isotope Effect. (n.d.). Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved February 14, 2026, from [Link]

  • DePuy, C. H., & Gronert, S. (1996). Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory. Journal of the American Chemical Society, 118(4), 860-864.
  • Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved February 14, 2026, from [Link]

  • CARBANIONS. (n.d.). SIUE. Retrieved February 14, 2026, from [Link]

  • Englander, S. W., & Kallenbach, N. R. (1984). Mechanisms and uses of hydrogen exchange. Quarterly reviews of biophysics, 16(4), 521–655.
  • Wikipedia. (2024). Kinetic isotope effect. Retrieved February 14, 2026, from [Link]

  • Quora. (2019, May 18). What is the reactivity and stability order of ter, sec and primary carbanions? Retrieved February 14, 2026, from [Link]

  • Pacak, J., & Cerny, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975.
  • Cram, D. J., Kingsbury, C. A., & Rickborn, B. (1961). Effect of Structure of Carbanion-Stabilizing Substituents on Stereochemical Course of Hydrogen-Deuterium Exchange Reactions at Saturated Carbon. Journal of the American Chemical Society, 83(17), 3688–3697.
  • Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved February 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, June 16). Carbanion Stability. YouTube. Retrieved February 14, 2026, from [Link]

  • Cram, D. J., Nielsen, W. D., & Rickborn, B. (1960). EFFECT OF STRUCTURE OF CARBANION-STABILIZING SUBSTITUENTS ON STEREOCHEMICAL COURSE OF HYDROGEN-DEUTERIUM EXCHANGE REACTIONS AT SATURATED CARBON. Journal of the American Chemical Society, 82(23), 6415-6416.
  • Behrens, R. (1993). Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling (H/D, 13C/18O, 14N/15/N) in C.
  • Lauher, J. (2020, August 28). Deuterium Exchange. YouTube. Retrieved February 14, 2026, from [Link]

  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved February 14, 2026, from [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved February 14, 2026, from [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1025-1091.
  • Eyles, S. J., Gault, J., & Kaltashov, I. A. (2001). Controlling hydrogen scrambling in multiply charged protein ions during collisional activation: implications for top-down hydrogen/deuterium exchange MS utilizing collisional activation in the gas phase. Journal of the American Society for Mass Spectrometry, 12(5), 532–541.
  • Ahdash, Z., Tsybin, Y. O., & Linder, M. I. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 31(7), 1475–1484.
  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Retrieved February 14, 2026, from [Link]

  • IUPAC. (1994). Glossary of terms used in physical organic chemistry. Pure and Applied Chemistry, 66(5), 1077-1184.
  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved February 14, 2026, from [Link]

  • IUPAC. (1994). Isotopic scrambling. Gold Book. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Challenges in the synthesis of selectively deuterated compounds

To: User From: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris V. , Senior Application Scientist, Isotope Chemistry Division Subject: Technical Support: Troubleshooting Selective Deuteration Workflows

Welcome to the Deuterium Chemistry Helpdesk

You have reached the Tier 3 Technical Support Center for stable isotope synthesis. This guide addresses the most frequent "failure modes" reported by medicinal chemists when synthesizing selectively deuterated compounds (


-drugs).

Unlike standard organic synthesis, deuteration introduces unique kinetic and thermodynamic challenges—specifically Kinetic Isotope Effects (KIE) and H/D Scrambling . The protocols below are designed to troubleshoot these specific issues.

Ticket #001: Loss of Deuterium Enrichment ("Washout")

Symptom: You synthesized a compound with >98% D incorporation (confirmed by in-process check), but after aqueous workup or silica chromatography, the final %D dropped to <50%.

Root Cause Analysis: The culprit is likely Acid/Base-Catalyzed Back-Exchange . Deuterium on heteroatoms (N-D, O-D, S-D) is instantly exchangeable. However, deuterium on carbon (C-D) adjacent to carbonyls (alpha-positions) or in electron-rich aromatics is also labile (prone to exchange) if the pH allows enolization or electrophilic substitution during workup.

Troubleshooting Protocol:

  • Diagnose the pKa: Identify the pKa of the C-H bond you deuterated. If the pKa is <25, the C-D bond is at risk in protic solvents.

  • The "Quench-Lock" Procedure:

    • Never quench a reaction mixture containing labile C-D bonds with standard

      
       or dilute HCl.
      
    • Step A: Cool reaction to -78°C.

    • Step B: Quench with

      
        (not 
      
      
      
      ) if the reaction was basic. If acidic, buffer immediately to pH 7 using a phosphate buffer prepared in
      
      
      (if extremely labile) or standard buffer (if moderately stable).
  • Chromatography Adjustment: Silica gel is slightly acidic. For acid-sensitive C-D bonds (e.g., indoles, enamines), pretreat the silica column with 1% Triethylamine (TEA) to neutralize active sites.

Visualizing the Failure Mode (Back-Exchange):

BackExchange Start Deuterated Product (R-CD2-COR') Acid Acidic Workup (H3O+ present) Start->Acid Exposed to Enol Enol Intermediate (R-CD=C(OH)R') Acid->Enol Tautomerization H_Attack Protonation by Solvent (H+ attacks) Enol->H_Attack Equilibrium Scrambled Scrambled Product (R-CHD-COR') H_Attack->Scrambled Loss of D

Caption: Mechanism of acid-catalyzed deuterium washout via enolization. Preventing the "Enol" stage via pH control is critical.

Ticket #002: Poor Regioselectivity (Scrambling)

Symptom: You intended to label the ortho-position of a phenyl ring, but NMR shows deuterium distributed across meta and para positions ("scrambling").

Root Cause Analysis: This is common when using Heterogeneous Catalysts (e.g., Pd/C, Pt/C). These catalysts facilitate "ring walking," where the metal center migrates across the pi-system, activating multiple C-H bonds indiscriminately.

Troubleshooting Protocol:

  • Switch to Homogeneous Catalysis: Move away from Pd/C. Use Iridium(I) pincer complexes (e.g., Kerr's catalyst) or Ruthenium(II) catalysts. These are sterically bulky and rely on Directing Groups (DGs) to lock the metal into a specific position.

  • Thermodynamic Control:

    • Run the reaction at the lowest possible temperature. Scrambling has a higher activation energy than directed C-H activation.

    • Rule of Thumb: For every 10°C increase, scrambling risk doubles.

  • Directing Group Optimization: Ensure your substrate has a Lewis-basic handle (amide, ketone, pyridine) to coordinate the catalyst.

Comparative Data: Catalyst Selection

Catalyst TypePrimary MechanismRegioselectivityScrambling RiskBest Application
Pd/C or Pt/C Heterogeneous Surface AdsorptionLow (Steric control only)High (Ring walking)Total deuteration (Perdeuteration)
Ir(I) (Kerr's Cat) C-H Activation (Directed)High (Ortho-selective)LowSite-specific labeling (Ortho)
Ru(II) Complexes C-H ActivationModerate to HighModerateAlpha-heteroatom labeling
NaBD4 Nucleophilic AttackHigh (Carbonyl specific)NegligibleReducing ketones/aldehydes

Ticket #003: Incomplete Incorporation (The KIE Barrier)

Symptom: The reaction stalled at 60% conversion, or the yield is significantly lower than the non-deuterated analogue.

Root Cause Analysis: You are fighting the Primary Kinetic Isotope Effect (KIE) . Breaking a C-D bond (or forming one in a rate-limiting step involving D-transfer) is significantly slower than C-H.


 can range from 2 to 10.

Troubleshooting Protocol:

  • Stoichiometry Overdrive:

    • If using

      
       gas: Increase pressure (balloon 
      
      
      
      autoclave, 50 psi).
    • If using electrophilic D sources (

      
      , etc.): Increase equivalents from 1.1x to 1.5x - 2.0x .
      
  • Time/Temperature Adjustment:

    • Extend reaction time by a factor of 3x (to account for the KIE).

    • Caution: Increasing temperature to overcome KIE often triggers Scrambling (Ticket #002). Prioritize time over temperature.

  • Reagent Quality Check:

    • Critical: Is your

      
       or 
      
      
      
      "fizzing"? Deuteride reagents are moisture sensitive.[1] If they have absorbed atmospheric
      
      
      , they will deliver H instead of D.
    • Test: Perform a small-scale quench. If gas evolution is sluggish, the reagent is dead.

Ticket #004: Analytical Ambiguity (MS vs. NMR)

Symptom: Mass Spec (MS) shows the correct M+1 peak, but NMR integration is messy. Or, MS shows a "smear" of isotopologues (d0, d1, d2, d3).

Root Cause Analysis:

  • MS Scrambling: Standard Collision-Induced Dissociation (CID) in mass spectrometry can scramble H and D atoms inside the mass spec before detection, giving false localization data.

  • NMR Limits: 1H NMR signals disappear upon deuteration. If the baseline is noisy, verifying >95% D is statistically difficult.

Troubleshooting Protocol:

  • The "Neurotensin" Logic (MS Validation):

    • Do not rely solely on standard MS fragmentation. Use Electron Transfer Dissociation (ETD) if available, as it is "softer" and minimizes H/D scrambling in the gas phase.

  • Quantitative 2H NMR (The Gold Standard):

    • Instead of looking for the absence of a proton (1H NMR), look for the presence of deuterium.

    • Run 2H NMR (Deuterium NMR). This gives a positive signal for D. Use an internal standard (e.g., deuterated benzene in a capillary) to quantify the exact moles of D incorporated.

Workflow: Analytical Decision Tree

AnalysisTree Start Sample Ready for QC Q1 Need to know WHERE the D is? Start->Q1 Q2 Need to know % Enrichment? Q1->Q2 No NMR_1H 1H NMR (Look for signal disappearance) Q1->NMR_1H Yes (Regiochem) NMR_2H 2H NMR (Direct D observation) Q2->NMR_2H High Precision Needed MS_HR HR-MS (ESI/LC-MS) Q2->MS_HR High Sensitivity Needed Warning WARNING: Gas-phase scrambling risk MS_HR->Warning If using CID

Caption: Analytical workflow. Note that 1H NMR detects D by absence, while 2H NMR detects D by presence.

References & Authoritative Sources

  • Timmerman, L. et al. (2023). "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, 22, 671–687. Link

    • Core citation for the strategic value of deuteration and the "Deuterium Switch" concept.

  • Junk, T. & Catallo, W. J. (1997). "Hydrogen isotope exchange reactions involving C–H (D, T) bonds." Chemical Society Reviews, 26, 401-406. Link

    • Foundational text on the mechanisms of acid/base catalyzed back-exchange.

  • Atzrodt, J. et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 46(41), 7744-7765. Link

    • Authoritative review on catalytic methods (Ir, Ru) for selective labeling.

  • Loh, Y. Y. et al. (2016). "Selective Hydrogen Isotope Exchange." Science, 351(6279), 1274-1290.

    • Reference for advanced photocatalytic and metal-catalyzed exchange methods.

For further assistance, please contact the Isotope Synthesis Core Facility.

Sources

Reference Data & Comparative Studies

Validation

Deuterated vs. Non-Deuterated Internal Standards: A Critical Comparative Guide for LC-MS/MS Bioanalysis

Executive Summary In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary safeguard against variability.[1] While Stable Isotope Labeled (SIL) standards are universally regarded as the "gold stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary safeguard against variability.[1] While Stable Isotope Labeled (SIL) standards are universally regarded as the "gold standard," the assumption that Deuterated (²H) standards are always superior to Non-Deuterated (Structural Analogs) is a dangerous oversimplification.

This guide dissects the physicochemical mechanisms—specifically the Deuterium Isotope Effect and Hydrogen-Deuterium (H/D) Exchange —that can render deuterated standards ineffective.[2] It provides a data-driven framework for selecting the correct IS to ensure regulatory compliance (FDA/EMA) and data integrity.

Part 1: The Mechanistic Divergence

To choose the right standard, one must understand the physical behavior of isotopologues in a chromatographic system.

The Deuterium Isotope Effect (Chromatographic Separation)

Ideally, an IS co-elutes perfectly with the analyte, experiencing the exact same ionization environment. However, the carbon-deuterium (C-D) bond is shorter and has a lower molar volume than the carbon-hydrogen (C-H) bond. This reduces the lipophilicity of the deuterated molecule.

  • The Consequence: In Reverse-Phase (RP) chromatography, deuterated standards often elute earlier than their non-deuterated analytes.[3]

  • The Risk: If the retention time (RT) shift is significant, the IS and the analyte elute in different "matrix zones."[2][4] The IS may elute in a clean region while the analyte elutes in a suppression zone (e.g., phospholipids), leading to failed normalization.

Ionization Suppression (Matrix Effects)

Non-deuterated structural analogs rarely co-elute with the target analyte.[5] Consequently, they cannot correct for transient ionization suppression caused by co-eluting matrix components. They only correct for extraction recovery and volumetric errors, not the critical MS/MS ionization variability.

Diagram 1: The Co-Elution & Matrix Effect Mechanism

The following diagram illustrates how RT shifts (due to the isotope effect) decouple the IS from the Analyte, causing them to experience different matrix suppression events.

MatrixEffectMechanism cluster_column LC Column (Reverse Phase) cluster_source MS Ion Source (ESI) Analyte Target Analyte (Protium) Suppression Matrix Suppression Zone (Phospholipids/Salts) Analyte->Suppression Elutes at T=5.0 min D_IS Deuterated IS (Less Lipophilic) Clean Clean Ionization Zone D_IS->Clean Shifted RT (T=4.8 min) Isotope Effect C13_IS 13C/15N IS (Identical Lipophilicity) C13_IS->Suppression Perfect Co-elution (T=5.0 min) Result_Fail Normalization FAILED Suppression->Result_Fail Analyte suppressed IS signal normal Result_Pass Normalization SUCCESS Suppression->Result_Pass IS & Analyte suppressed equally Clean->Result_Fail IS does not 'see' suppression

Caption: Visualizing the 'Deuterium Isotope Effect' where RT shifts cause the IS to miss the matrix suppression zone affecting the analyte.

Part 2: Comparative Performance Analysis

The following table synthesizes performance metrics across the three primary standard types.

FeatureDeuterated (²H) IS Heavy Atom (¹³C, ¹⁵N) IS Structural Analog (Non-Deuterated)
RT Matching Good (Risk of slight shift < 0.1 min)Perfect (No isotope effect)Poor (Distinct RT)
Matrix Correction High (If co-eluting)Superior Low (Does not track ionization)
Extraction Recovery Tracks Analyte PerfectlyTracks Analyte PerfectlyVariable (Physicochemical differences)
Cost ModerateHighLow
Stability Risk High (H/D Scrambling in protic solvents)High (Stable bond)High (Stable bond)
Cross-Talk Moderate (Requires +3 Da mass shift)LowLow (Mass is distinct)
Critical Failure Mode: H/D Scrambling

Deuterium labels placed on labile sites (e.g., -OH, -NH, -SH) will exchange with hydrogen in protic solvents (water, methanol) or during acidic extraction/reconstitution.

  • Result: The IS loses its mass label and becomes isobaric with the analyte, artificially inflating the analyte signal.

  • Rule: Never use deuterated standards labeled on exchangeable protons. Ensure labels are on the carbon backbone or aromatic rings.

Part 3: Validation Protocol (Self-Validating System)

To ensure scientific integrity, you must experimentally validate the IS selection. Do not rely on vendor claims.

Protocol: The "Matrix Factor" Stress Test

This experiment determines if your IS effectively corrects for matrix effects.

  • Preparation:

    • Set A (Neat): Analyte + IS in pure solvent (Mobile Phase).

    • Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix (plasma/urine). Spike Analyte + IS after extraction into the residue.

  • Calculation:

    • Calculate Matrix Factor (MF) for Analyte:

      
      
      
    • Calculate Matrix Factor (MF) for IS:

      
      
      
    • Calculate IS-Normalized MF:

      
      
      
  • Acceptance Criteria:

    • The CV of the

      
       across the 6 lots must be ≤ 15% .
      
    • If

      
       is 0.5 (50% suppression) and 
      
      
      
      is 0.9 (10% suppression) due to RT shift, the IS has failed .

Part 4: Decision Matrix & Workflow

Use this logic flow to select the appropriate standard for your specific assay requirements.

IS_Decision_Tree Start Select Internal Standard Q1 Is ¹³C or ¹⁵N Labeled Standard Available? Start->Q1 Select_C13 SELECT ¹³C/¹⁵N IS (Gold Standard) Q1->Select_C13 Yes Q2 Is Deuterated (²H) Standard Available? Q1->Q2 No (Too Expensive/Rare) Q3 Are D-labels on Stable Sites (C-H)? Q2->Q3 Yes Select_Analog SELECT Structural Analog (Last Resort) Q2->Select_Analog No Q4 Is Mass Shift ≥ 3 Da? Q3->Q4 Yes Q3->Select_Analog No (Labile -OH/-NH) Select_D SELECT Deuterated IS Q4->Select_D Yes Custom Commission Custom Synthesis Q4->Custom No (Cross-talk risk) Validation PERFORM VALIDATION: Check RT Shift & H/D Exchange Select_D->Validation Validation->Select_D Pass Validation->Select_Analog Fail (RT Shift too high)

Caption: Decision logic for IS selection prioritizing ¹³C/¹⁵N, qualifying Deuterium, and resorting to Analogs only when necessary.

References

  • Wang, S., et al. (2014).[6] "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine." Clinica Chimica Acta. Link

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Gu, H., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry. Link

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use. Link

Sources

Comparative

Comparison Guide: Cross-Validation of Results Obtained with 1-Bromopentane-5,5,5-d3

Executive Summary This guide provides a technical framework for validating the application of 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4). This reagent is a critical tool for two distinct but overlapping workflows in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the application of 1-Bromopentane-5,5,5-d3 (CAS: 75736-50-4). This reagent is a critical tool for two distinct but overlapping workflows in drug development: Metabolic Stability Enhancement (via the Deuterium Kinetic Isotope Effect) and Bioanalytical Quantification (as a Stable Isotope Labeled Internal Standard, SIL-IS).

Researchers often face a choice between the native pentyl analog (


), the terminal deuterated form (

), and the perdeuterated form (

). This guide cross-validates the

variant, demonstrating that it often provides the optimal balance between metabolic blocking efficiency, chromatographic fidelity, and cost-effectiveness.

Section 1: The Comparative Landscape

Before executing validation protocols, it is essential to understand the physicochemical distinctions between the isotopic variants of a pentyl-chain derivatized compound.

FeatureNative (

)
Terminal (

)
Perdeuterated (

)
Mass Shift M+0 (Reference)M+3M+11
CYP450 Vulnerability High (

-oxidation)
Low (Primary KIE)Low (Primary + Secondary KIE)
Chromatographic Shift BaselineNegligibleSignificant (Elutes earlier)
Cost Factor LowModerateHigh
Primary Utility Lead CandidateMetabolic Blocker / ISIS (High Mass Resolution)

Scientist’s Note: The


 variant is specifically designed to target the 

-oxidation
pathway. By deuterating only the terminal methyl group (

), we introduce a high energy barrier to C-H bond cleavage without significantly altering the lipophilicity (

) of the molecule, which preserves the binding affinity to the target protein.

Section 2: Application I — Metabolic Stability (The Deuterium Switch)

The primary validation of 1-Bromopentane-5,5,5-d3 involves confirming the Deuterium Kinetic Isotope Effect (DKIE) . The goal is to prove that the


 bond at the terminal position reduces the rate of metabolism compared to the 

bond.
The Mechanistic Logic

Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) target terminal methyl groups. The vibrational frequency of a


 bond is lower than that of a 

bond, requiring more energy to reach the transition state for cleavage.

MetabolicPathways Substrate Pentyl-Drug (Substrate) Native Native (H11) Substrate->Native Deuterated Terminal (d3) Substrate->Deuterated CYP CYP450 Enzyme OmegaOx ω-Hydroxylation (Fast) CYP->OmegaOx k_H Block C-D Bond Barrier CYP->Block k_D (k_H/k_D > 1) Native->CYP Clearance Rapid Clearance (Inactive) OmegaOx->Clearance Deuterated->CYP Stable Extended t1/2 (Active) Block->Stable Primary Outcome Switch Metabolic Switching (Alternative Route) Block->Switch Secondary Outcome

Figure 1: Mechanistic divergence of Native vs. d3-Pentyl metabolism. The d3 variant imposes a kinetic barrier to hydroxylation.

Validation Protocol: Microsomal Stability Assay

To cross-validate the


 effect, you must run a side-by-side incubation.

Reagents:

  • Test Compounds: Native Pentyl-Drug and

    
    -Pentyl-Drug (synthesized via 1-Bromopentane-5,5,5-d3).
    
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM solutions of Native and

    
     analogs in buffer (0.1% DMSO).
    
  • Initiation: Pre-incubate with HLM (0.5 mg/mL protein) for 5 mins at 37°C. Initiate with NADPH.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile containing an internal standard.
    
  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    (depletion rate constant).
Expected Results & Interpretation

The validity of the


 modification is established if the Intrinsic Clearance (

) is significantly reduced.
ParameterNative Analog (

)

-Analog
Validation Criteria

(min)
12.528.0

Increase indicates strong KIE

(µL/min/mg)
110.549.3Significant reduction confirms blockage
Metabolite ID +16 Da (Hydroxyl)Minimal +16 DaAbsence of

-OH metabolite

Critical Insight: If


 remains unchanged despite deuteration, the metabolic "soft spot" is likely not at the terminal carbon, or "Metabolic Switching" has occurred (metabolism shifted to the 

position). This result is equally valuable as it maps the molecule's metabolic vulnerability.

Section 3: Application II — Bioanalytical Internal Standards

When used to synthesize an Internal Standard (IS), the 1-Bromopentane-5,5,5-d3 reagent must yield a product that is mass-distinct yet chromatographically identical to the analyte.

The "Retention Time" Validation

A common failure mode with perdeuterated (


) standards is that they elute earlier than the native analyte due to reduced lipophilicity (C-D bonds are slightly shorter and less polarizable than C-H). This separates the IS from the analyte, meaning the IS does not experience the exact same matrix effects (ion suppression) at the exact same moment.

The


 Advantage:  The 

modification is subtle enough that retention time shifts are usually negligible (

min), ensuring perfect co-elution.
Validation Protocol: FDA/EMA M10 Guidelines

To validate the


-analog as a compliant IS, perform the Cross-Talk & Selectivity Test .

IS_Validation Step1 Blank Matrix (No Analyte, No IS) Decision Check Mass Channels Step1->Decision Step2 Zero Sample (Matrix + IS only) Step2->Decision Step3 ULOQ Sample (High Analyte + IS) Step3->Decision Result1 Pass: No Interference at Analyte RT Decision->Result1 < 20% of LLOQ Result2 Fail: Cross-talk (Isotopic Overlap) Decision->Result2 > 20% of LLOQ

Figure 2: Decision tree for validating the d3-analog as a bioanalytical Internal Standard.

Protocol:

  • Blank Interference: Inject a double blank. Ensure no signal at the

    
     mass transition.
    
  • Isotopic Contribution (The M+3 Problem): Inject the Native Analyte at the Upper Limit of Quantification (ULOQ). Monitor the

    
     channel.
    
    • Risk:[1] Natural isotopes of the Native compound (e.g.,

      
      , 
      
      
      
      ) may contribute to the M+3 signal.
    • Acceptance: Signal in the IS channel must be

      
       of the IS response.[2]
      
  • Reverse Contribution: Inject the

    
    -IS only. Monitor the Native channel.
    
    • Acceptance: Signal in the Analyte channel must be

      
       of the LLOQ response.
      

Data Summary for


 Validation: 
TestObjectiveAcceptance Criteria

Performance
Co-elution Matrix Effect Correction

Excellent (Superior to

)
Mass Resolution Prevent Cross-talkNo overlapGood (Unless Cl/Br present in scaffold)
Purity Accurate Quant

Isotopic Purity
High (Synthesized from >99% D reagent)

Section 4: Synthesis & Input Material Control

The validity of all downstream results depends on the quality of the starting reagent. 1-Bromopentane-5,5,5-d3 must be characterized before use.

Key Characterization Parameters:

  • Chemical Purity (GC-FID): Must be

    
     to prevent non-specific alkylation side products.
    
  • Isotopic Enrichment (Proton NMR):

    • Integrate the terminal methyl signal (

      
       ppm).
      
    • In the

      
       reagent, this triplet signal should be completely silent .
      
    • Residual signal indicates incomplete deuteration (

      
      ), which will ruin MS quantitation.
      

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • PubChem. (2025).[5] 1-Bromopentane-5,5,5-d3 Compound Summary. National Library of Medicine. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Validation

Comparative Guide: Quantitative NMR (qNMR) using 1-Bromopentane-5,5,5-d3

Executive Summary: The Precision of Silence In quantitative NMR (qNMR), the selection of an Internal Standard (IS) is often a compromise between solubility and spectral overlap. For lipophilic analytes—such as steroids,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Silence

In quantitative NMR (qNMR), the selection of an Internal Standard (IS) is often a compromise between solubility and spectral overlap. For lipophilic analytes—such as steroids, fatty acids, and petrochemical polymers—the aliphatic region (0.5 – 2.5 ppm) is notoriously crowded.

Standard aliphatic references (e.g., non-deuterated alkyl halides) exacerbate this issue by adding their own methyl signals to the busiest part of the spectrum. 1-Bromopentane-5,5,5-d3 represents a specialized solution to this problem. By selectively deuterating the terminal methyl group, this standard provides the solubility profile of a lipophilic chain while rendering its methyl signal "silent" in proton NMR.

This guide compares 1-Bromopentane-5,5,5-d3 against standard 1-Bromopentane and the industry-standard TCNB, demonstrating its utility in high-precision analysis of complex aliphatic mixtures.

Technical Profile: 1-Bromopentane-5,5,5-d3[1]

  • Chemical Formula:

    
    
    
  • Role: Quantitative Internal Standard (IS) for

    
     NMR.
    
  • Key Mechanism: Isotope Editing. The deuterium substitution shifts the terminal methyl resonance to the

    
     frequency (61.4 MHz at 9.4 T), effectively removing it from the 
    
    
    
    spectrum (400 MHz).
Spectral Signature ( NMR in )
MoietyChemical Shift (

)
MultiplicityFunction

(C1)
~3.40 ppm Triplet Quantification Signal

(C2, C3)
~1.85, ~1.45 ppmMultipletsStructural Confirmation

(C4)
~1.3 ppmBroad/Mod.Structural Confirmation

(C5)
Silent - Eliminates Overlap

Comparative Analysis: Selecting the Right Standard

We compared 1-Bromopentane-5,5,5-d3 against two common alternatives for lipophilic samples: its non-deuterated parent (1-Bromopentane) and 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

Table 1: Performance Matrix
Feature1-Bromopentane-5,5,5-d3 1-Bromopentane (Std) TCNB
Primary Utility Complex Aliphatics / LipidsSimple AliphaticsAromatics / General Lipophilic
Quantification Signal

3.4 (Triplet)

3.4 (Triplet)

7.7 - 8.5 (Singlet)
Methyl Interference None (Silent at

0.9 ppm)
High (Triplet at

0.9 ppm)
None (No methyls)
Solubility (

)
ExcellentExcellentGood
Volatility Risk Moderate (BP ~130°C)Moderate (BP ~130°C)Low (Solid)

Relaxation
Moderate (~2-5 s)Moderate (~2-5 s)Slow (>10 s, requires long D1)
Cost High (Specialized)Low (Commodity)Moderate
Analysis of Experimental Data
Scenario A: Lipid Analysis (Fatty Acid Methyl Esters)
  • The Problem: FAMEs possess intense methyl signals at 0.8–1.0 ppm.

  • Standard 1-Bromopentane: Its terminal methyl triplet overlaps directly with the analyte's

    
    -3 or 
    
    
    
    -6 methyls, making integration impossible.
  • 1-Bromopentane-5,5,5-d3: The 0.9 ppm region remains clear. The quantifier signal at 3.4 ppm sits in a typically quiet window between the

    
    -methylene protons (~2.3 ppm) and the methoxy/glycerol backbone signals (~3.6+ ppm).
    
Scenario B: Relaxation Dynamics (

)
  • TCNB: Being a rigid aromatic molecule, TCNB often has long longitudinal relaxation times (

    
     s). To achieve 99.9% magnetization recovery (5 
    
    
    
    ), a relaxation delay (D1) of >50 seconds is required per scan.
  • 1-Bromopentane-5,5,5-d3: The flexible alkyl chain facilitates faster relaxation. Typical

    
     values are 2–5 seconds, allowing for D1 settings of ~20-30 seconds. This reduces total experiment time by ~50%  compared to TCNB for the same signal-to-noise ratio.
    

Experimental Protocol: High-Precision qNMR Workflow

Objective: Determine purity of a lipophilic analyte using 1-Bromopentane-5,5,5-d3.

Phase 1: Sample Preparation (Gravimetric)

Critical: 1-Bromopentane derivatives are liquids. Evaporation is the primary source of error.

  • Tare a clean HPLC vial (or 2mL vial) on a microbalance (readability 0.001 mg or 0.01 mg).

  • Add Analyte: Weigh ~10-20 mg of the solid analyte directly into the vial. Record Mass (

    
    ).
    
  • Add Internal Standard (IS):

    • Do not pipette directly into an empty vial.

    • Add ~10-15 mg of 1-Bromopentane-5,5,5-d3.

    • Technique: Use a gas-tight syringe. Weigh the syringe before and after dispensing to determine the exact mass delivered by difference (

      
      ).
      
  • Solvation: Immediately add 0.6 mL deuterated solvent (

    
     or 
    
    
    
    ). Cap and vortex.
  • Transfer: Transfer solution to a 5mm NMR tube.

Phase 2: Acquisition Parameters (Bruker/Jeol/Varian)
  • Pulse Sequence: zg (standard 1-pulse) or zg30 (30-degree pulse).

  • Spectral Width (SW): -2 to 14 ppm (ensure adequate baseline).

  • Relaxation Delay (D1): 30 seconds (Calculated as

    
    ).
    
    • Note: Perform an inversion-recovery experiment if

      
       is unknown.
      
  • Scans (NS): 16, 32, or 64 (Must be a multiple of phase cycle; aim for S/N > 250:1).

  • Acquisition Time (AQ): > 3.0 seconds (to avoid truncation artifacts).

  • Temperature: 298 K (controlled to ±0.1 K).

Phase 3: Processing & Calculation
  • Phasing: Manual phasing is mandatory (zero and first order).

  • Baseline Correction: Polynomial (Bernstein) or Spline. Do not use automatic baseline correction if it cuts into broad peaks.

  • Integration:

    • Integrate the IS signal at 3.4 ppm (Triplet).

    • Integrate the distinct Analyte signal.

    • Span: Integration range should cover 60× the Full Width at Half Maximum (FWHM) of the peak (approx ±20 Hz from center).

Purity Equation:



Where:

  • 
     = Integral Area[1][2]
    
  • 
     = Number of protons (IS = 2 for the 
    
    
    
    group)
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct internal standard based on analyte chemistry.

qNMR_Selection_Strategy Start Start: Select qNMR Standard AnalyteType Analyze Analyte Structure Start->AnalyteType Solubility Is it soluble in CDCl3/C6D6? AnalyteType->Solubility AromaticRegion Is Aromatic Region (7-9 ppm) clear? Solubility->AromaticRegion Yes (Lipophilic) UseDMSO2 Use DMSO2 (Polar/Universal) Solubility->UseDMSO2 No (Polar/Aqueous) MethylRegion Is Methyl Region (0.8-1.1 ppm) clear? AromaticRegion->MethylRegion No (Crowded) UseTCNB Use TCNB (Aromatic Signal) AromaticRegion->UseTCNB Yes (Clear) UseStdBr Use 1-Bromopentane (Standard) MethylRegion->UseStdBr Yes (Clear) UseD3Br Use 1-Bromopentane-5,5,5-d3 (Silent Methyl) MethylRegion->UseD3Br No (Crowded)

Figure 1: Decision Matrix for Lipophilic qNMR Standards. Note how 1-Bromopentane-5,5,5-d3 is the specific solution when both aromatic and methyl regions are compromised.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Accessed 2024.[1][3] [Link]

  • Mestrelab Research. "What is qNMR and why is it important?" Mestrelab Resources. [Link]

  • PubChem. "1-Bromopentane-5,5,5-d3 Compound Summary." National Library of Medicine. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

Sources

Safety & Regulatory Compliance

Safety

1-Bromopentane-5,5,5-d3 proper disposal procedures

Topic: Operational Guide: Safe Disposal and Handling of 1-Bromopentane-5,5,5-d3 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Summary Effective d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Guide: Safe Disposal and Handling of 1-Bromopentane-5,5,5-d3 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary

Effective disposal of 1-Bromopentane-5,5,5-d3 requires strict adherence to Halogenated Solvent protocols. Although chemically identical to non-deuterated 1-bromopentane regarding toxicity and flammability, the isotopic labeling necessitates precise inventory reconciliation and segregation from non-halogenated waste streams to prevent downstream incineration complications.

Immediate Action Directive:

  • Segregate: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol).[1]

  • Classify: Manage as RCRA D001 (Ignitable) and Halogenated waste.

  • Container: Use High-Density Polyethylene (HDPE) or Glass; avoid low-density plastics.

Chemical Profile & Properties[2][3][4][5][6][7]

Understanding the physical properties is the first step in safe handling. The deuterium substitution at the C5 position increases the molecular weight slightly but does not significantly alter the flash point or solvent compatibility compared to the proteo-analog.

PropertyValue (Approx.)Operational Implication
CAS Number 110-53-2 (Unlabeled)Use unlabeled CAS for general safety data; note "d3" for inventory.
Molecular Formula C₅H₈D₃BrHalogenated organic.
Flash Point 32°C (90°F)Flammable. Ground all transfer equipment.
Density ~1.22 g/mLHeavier than water; sinks in aqueous spills.
Solubility Immiscible in waterdistinct organic phase; requires organic sorbents.
RCRA Code D001 (Ignitable)Requires explosion-proof storage.

Hazard Analysis & Causality

As a Senior Application Scientist, I emphasize not just what to do, but why.

  • The Halogen Factor: 1-Bromopentane contains bromine. When incinerated, halogenated compounds generate acidic gases (HBr). Waste facilities must use specialized scrubbers to neutralize these gases.

    • Causality: If you mix this with non-halogenated waste (like Ethanol), you contaminate the entire container, forcing the facility to treat the whole volume as expensive halogenated waste [1].[1]

  • Deuterium Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). However, for disposal purposes, it does not render the molecule more stable against incineration. It degrades similarly to standard alkyl bromides.

  • Aquatic Toxicity: Alkyl halides are toxic to aquatic life with long-lasting effects.

    • Protocol:Zero drain disposal.[2] All aliquots, including rinsate, must be captured [2].

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Golden Rule)
  • Action: Designate a specific Satellite Accumulation Area (SAA) container labeled "HALOGENATED ORGANICS."

  • Prohibition: Never pour 1-Bromopentane-5,5,5-d3 into "General Organic" or "Non-Halogenated" carboys.

  • Reasoning: Cross-contamination creates "mixed waste" that exponentially increases disposal costs and complicates regulatory reporting [3].

Phase 2: Container Selection
  • Recommended: Amber Glass or HDPE (High-Density Polyethylene).

  • Avoid: LDPE (Low-Density Polyethylene) or Polystyrene. Alkyl halides can swell or stress-crack these polymers over time [4].

  • Venting: Use essentially closed systems (Eco-Funnel) to prevent evaporation of this volatile flammable liquid.

Phase 3: Labeling & Inventory
  • Label: Must read "Hazardous Waste - Flammable, Toxic."

  • Constituents: List "1-Bromopentane" clearly.

  • Isotope Note: While the waste vendor may not care about the deuterium, your inventory manager does. Mark the specific bottle as "Disposed" in your chemical inventory system (e.g., ChemTracker) immediately upon emptying. This prevents "ghost inventory" where expensive isotopes are listed but physically gone.

The "Recovery" Decision

Researchers often ask: "Should we recover the deuterated solvent?"

  • Analysis: Unlike deuterated NMR solvents (e.g., CDCl₃, DMSO-d6), 1-Bromopentane-5,5,5-d3 is typically a reagent, not a bulk solvent. It is consumed or reacted.[3][4][5]

  • Verdict: Unless you have >500mL of unreacted material, recovery is economically unviable . The energy and labor cost of fractional distillation to separate it from reaction byproducts exceeds the replacement cost. Dispose of it as chemical waste.[6]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for handling 1-Bromopentane-5,5,5-d3 waste.

DisposalWorkflow Start Waste Generation: 1-Bromopentane-5,5,5-d3 CheckState Is it mixed with other chemicals? Start->CheckState AnalyzeMix Analyze Mixture: Are oxidizers present? CheckState->AnalyzeMix Yes (Mixture) Segregate Segregate: HALOGENATED Waste Stream CheckState->Segregate No (Pure) AnalyzeMix->Segregate No Oxidizers Label Labeling: RCRA D001 + 'Halogenated' AnalyzeMix->Label Oxidizers Present (Consult EHS - Potential Incompatibility) Container Select Container: HDPE or Glass Segregate->Container Container->Label Inventory Inventory Action: Log usage of 'd3' isotope Label->Inventory Pickup EHS Pickup Inventory->Pickup

Figure 1: Decision logic for the segregation and packaging of halogenated alkyl bromide waste.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Flash point is 32°C. Vapors can travel to ignition sources.

  • PPE: Nitrile gloves are generally splash-resistant, but Laminate Film (Silver Shield) or PVA gloves offer superior resistance to alkyl halides for longer exposure [1].

  • Absorb: Do NOT use paper towels (combustible). Use vermiculite , sand , or activated charcoal pads.

  • Disposal: Collected spill debris must be treated as hazardous chemical waste (Solid), not trash.

References

  • National Institutes of Health (NIH).[6] (2023).[7] NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023).[7] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • CP Lab Safety. (2022).[1] Chemical Compatibility Chart by Container Resin. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.